Cyclobutyl(m-tolyl)methanamine

Lipophilicity LogP SAR

Cyclobutyl(m-tolyl)methanamine (CAS 1337425-52-1; hydrochloride CAS 1864059-17-5) is a chiral alpha-substituted benzenemethanamine derivative with molecular formula C₁₂H₁₇N and molecular weight 175.27 g/mol. The compound combines a strained cyclobutyl ring (total ring strain ≈26.3 kcal/mol) with a meta-tolyl aromatic group, yielding a predicted logP of ~2.90 that positions it as a moderately lipophilic primary amine building block.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
Cat. No. B12994109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutyl(m-tolyl)methanamine
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(C2CCC2)N
InChIInChI=1S/C12H17N/c1-9-4-2-7-11(8-9)12(13)10-5-3-6-10/h2,4,7-8,10,12H,3,5-6,13H2,1H3
InChIKeyPXSDPIQFXJCIIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclobutyl(m-tolyl)methanamine – Procurement-Relevant Physicochemical and Structural Baseline


Cyclobutyl(m-tolyl)methanamine (CAS 1337425-52-1; hydrochloride CAS 1864059-17-5) is a chiral alpha-substituted benzenemethanamine derivative with molecular formula C₁₂H₁₇N and molecular weight 175.27 g/mol . The compound combines a strained cyclobutyl ring (total ring strain ≈26.3 kcal/mol) [1] with a meta-tolyl aromatic group, yielding a predicted logP of ~2.90 that positions it as a moderately lipophilic primary amine building block . Its single asymmetric center and free amine functionality make it a scaffold of interest in medicinal chemistry for constructing p97 ATPase inhibitors and CNS-targeted compounds .

Why Cyclobutyl(m-tolyl)methanamine Cannot Be Simply Swapped with Its Closest Analogs


Generic substitution among cycloalkyl-substituted benzylamines is unreliable because small changes to the cycloalkyl ring size or aryl substitution pattern produce quantifiable differences in lipophilicity, metabolic stability, and steric profile. For example, replacing the cyclobutyl ring with cyclopropyl dramatically alters CYP450 mechanism-based inactivation kinetics [1], while shifting to cyclopentyl increases logP by ~0.6 units . Even a positional isomer change from meta-tolyl to ortho-tolyl raises predicted logP by >0.3 units . These differences translate into non-interchangeable pharmacokinetic and binding behavior that procurement decisions must account for when selecting building blocks for structure-activity relationship (SAR) campaigns.

Cyclobutyl(m-tolyl)methanamine – Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Advantage of m-Tolyl Substitution vs. Des-Methyl Phenyl Analog

Cyclobutyl(m-tolyl)methanamine exhibits a predicted logP of 2.90, which is 0.51 logP units higher than the des-methyl phenyl analog Cyclobutyl(phenyl)methanamine (logP 2.38) when both values are sourced from the same vendor's consistent computational method . This difference corresponds to an approximately 3.2-fold increase in octanol-water partition coefficient, attributable to the single meta-methyl group.

Lipophilicity LogP SAR Medicinal Chemistry

Meta- vs. Ortho-Tolyl Regioisomeric LogP Differentiation

Among cyclobutyl(tolyl)methanamine regioisomers, the meta-tolyl compound (logP 2.90) is significantly less lipophilic than the ortho-tolyl isomer (logP 3.22) , a difference of 0.32 logP units. The para-tolyl isomer (logP 2.90) is essentially identical to the meta isomer. This indicates that the meta substitution avoids both the elevated lipophilicity of the ortho position (which can increase non-specific protein binding) and any steric hindrance near the amine center that ortho substitution introduces.

Regioisomer LogP Steric Effects Drug Design

Cyclobutyl vs. Cyclopentyl Ring Size LogP Positioning

The cyclobutyl(m-tolyl) scaffold (logP 2.90) sits at an intermediate lipophilicity between the cyclopropyl(m-tolyl) class (logP estimated ~2.4–2.7 based on available ortho- and para-tolyl cyclopropyl data) and the cyclopentyl(3-methylphenyl) analog (logP 3.48) . This graduated logP trend of approximately +0.5 to +0.6 per additional ring carbon enables rational tuning of lipophilicity by ring size selection alone.

Ring Size LogP Homologation Lipophilicity

Reduced CYP450 Mechanism-Based Inactivation Risk vs. Cyclopropylamine Analogs

Bondon et al. (1989) demonstrated that N-cyclobutyl benzylamines cause slower mechanism-based destruction of cytochrome P-450 and P-450 heme compared to N-cyclopropyl benzylamines [1]. This differential inactivation rate is consistent with the known slower ring-opening kinetics of cyclobutyl-substituted aminium radicals relative to cyclopropyl-substituted radicals. In practical terms, procurement of a cyclobutyl(m-tolyl) scaffold rather than a cyclopropyl(m-tolyl) scaffold reduces the probability of CYP450-mediated bioactivation and subsequent drug-drug interaction liability.

CYP450 Metabolic Stability Mechanism-Based Inactivation Drug-Drug Interaction

Cyclobutyl Ring Strain and Conformational Balance vs. Cyclopropyl and Cyclopentyl

The cyclobutyl ring in Cyclobutyl(m-tolyl)methanamine possesses a total ring strain of ~26.3 kcal/mol (6.6 kcal/mol per CH₂), which is intermediate between the highly strained cyclopropyl ring (27.6 kcal/mol total, 9.2 kcal/mol per CH₂) and the relatively unstrained cyclopentyl ring (6.5 kcal/mol total) [1]. The cyclobutane ring adopts a puckered 'butterfly' conformation that reduces torsional strain compared to a planar geometry, providing a unique balance of conformational rigidity and flexibility that influences both target binding entropy and metabolic stability [2].

Ring Strain Conformational Analysis Entropy Binding Affinity

Chiral Amine Building Block Utility with Quantitative Purity Specification

Cyclobutyl(m-tolyl)methanamine hydrochloride contains one asymmetric carbon atom (the alpha-carbon bearing the amine, cyclobutyl, and m-tolyl substituents) and is commercially available at 98% purity . In contrast, the achiral des-methyl analog Cyclobutyl(phenyl)methanamine is also available at 98% purity but with a lower Fsp³ value (0.455 vs. 0.500) due to the absence of the methyl group . The higher fraction of sp³-hybridized carbons (Fsp³ = 0.50) is associated with improved clinical success rates in drug discovery campaigns [1].

Chiral Building Block Asymmetric Synthesis Purity Procurement

Cyclobutyl(m-tolyl)methanamine – Evidence-Backed Application Scenarios for Procurement Decision-Making


CNS Drug Discovery Building Block Requiring Balanced LogP (~2.9) with Reduced CYP450 Inactivation Liability

Programs targeting CNS receptors (e.g., serotonin, dopamine, or histamine H₃ pathways) where brain penetration requires logP in the 2–3 range benefit from Cyclobutyl(m-tolyl)methanamine's predicted logP of 2.90 . Selecting this scaffold over a cyclopropyl(m-tolyl) analog reduces the risk of CYP450 mechanism-based inactivation as demonstrated by Bondon et al. (1989) for the N-cyclobutyl benzylamine class [1], providing a safer starting point for lead optimization.

p97/VCP ATPase Inhibitor Intermediate Synthesis

The compound is identified in vendor literature as a key intermediate for synthesizing AAA ATPase p97 inhibitors . The rigid cyclobutyl scaffold combined with the meta-tolyl substitution pattern provides a steric and electronic profile suitable for optimizing interactions within the p97 ATP-binding pocket. The 98% purity and single reactive amine handle facilitate downstream amide coupling or reductive amination steps without requiring additional protection/deprotection sequences.

SAR Campaigns Systematically Varying Cycloalkyl Ring Size for Lipophilicity Optimization

When conducting systematic SAR studies across cycloalkyl homologs, Cyclobutyl(m-tolyl)methanamine (logP 2.90) fills a critical gap between cyclopropyl (~2.2–2.7) and cyclopentyl (3.48) analogs . This enables generation of a four-point logP gradient (cyclopropyl → cyclobutyl → cyclopentyl) spanning approximately 1.3 logP units using structurally homologous building blocks, allowing medicinal chemists to decouple lipophilicity effects from scaffold changes.

Regioisomeric Probe Design to Interrogate Steric vs. Electronic Effects at Biological Targets

The meta-tolyl isomer offers a logP (2.90) equivalent to the para isomer (2.90) while avoiding the elevated lipophilicity of the ortho isomer (3.22) and its attendant steric hindrance near the amine . This makes the meta compound an ideal 'neutral' reference point in regioisomeric probe sets designed to dissect whether biological activity differences among ortho, meta, and para derivatives arise from steric effects or electronic/lipophilicity changes.

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